An In-depth Technical Guide to 8-Nitroquinolin-2-amine (CAS 861581-93-3)
An In-depth Technical Guide to 8-Nitroquinolin-2-amine (CAS 861581-93-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Nitroquinolin-2-amine is a fascinating heterocyclic compound that stands at the intersection of several key areas in medicinal chemistry. As a derivative of the quinoline scaffold, it holds significant potential for applications in drug discovery, particularly in the realms of oncology, infectious diseases, and beyond. The presence of both a nitro and an amine group on the quinoline ring system creates a unique electronic and chemical environment, suggesting a rich landscape for chemical modification and biological activity. This guide provides a comprehensive technical overview of 8-Nitroquinolin-2-amine, including its synthesis, physicochemical properties, potential biological activities, and safety considerations. While specific experimental data for this compound is limited in current literature, this document leverages the extensive knowledge of its structural analogs to provide expert insights and predictive analysis.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. From the pioneering antimalarial drug quinine to modern antibiotics and anticancer agents, quinolines have consistently proven to be a fertile ground for the development of novel therapeutics.[1] Their planar structure allows for intercalation into DNA, and the nitrogen atom can participate in hydrogen bonding, making them versatile interactors with biological macromolecules.
8-Nitroquinolin-2-amine incorporates two key functional groups onto this important scaffold:
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The Amino Group (at C2): The 2-aminoquinoline moiety is a known pharmacophore. The amino group can act as a hydrogen bond donor and a site for further chemical derivatization, allowing for the fine-tuning of the molecule's properties.
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The Nitro Group (at C8): The 8-nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. It can also be a key site for metabolic activation, particularly in hypoxic environments such as those found in solid tumors, or a precursor for the synthesis of the corresponding 8-aminoquinoline.
The combination of these features in 8-Nitroquinolin-2-amine suggests its potential as a valuable building block for the synthesis of more complex molecules or as a biologically active agent in its own right.
Synthesis and Characterization
Proposed Synthetic Pathway
A likely two-step synthesis would begin with the nitration of 2-chloroquinoline, followed by nucleophilic aromatic substitution with ammonia, and finally, a selective reduction. A more direct, yet potentially less selective, route would be the nitration of 2-aminoquinoline. However, the amino group is highly activating and can lead to a mixture of products. A more controlled and industrially scalable approach is outlined below.
Figure 1: Proposed two-step synthesis of 8-Nitroquinolin-2-amine.
Experimental Protocol: A Predictive Methodology
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Nitration of 2-Chloroquinoline:
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To a stirred solution of 2-chloroquinoline in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise.
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The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
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The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to yield 2-chloro-8-nitroquinoline.
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Amination of 2-Chloro-8-nitroquinoline:
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2-Chloro-8-nitroquinoline is heated with aqueous ammonia or ammonium hydroxide in a sealed vessel at a temperature typically ranging from 150-200 °C.
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After cooling, the solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford pure 8-Nitroquinolin-2-amine.
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Physicochemical and Spectroscopic Properties
The following table summarizes the known and predicted physicochemical properties of 8-Nitroquinolin-2-amine.
| Property | Value/Prediction | Source/Basis |
| CAS Number | 861581-93-3 | |
| Molecular Formula | C₉H₇N₃O₂ | Supplier Data |
| Molecular Weight | 189.17 g/mol | Supplier Data |
| Appearance | Predicted to be a yellow to orange solid | Analogy with other nitroquinolines |
| Melting Point | Not available | |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and DMF | General characteristics of similar heterocyclic compounds |
| pKa | Predicted to have a basic pKa due to the amino group and the quinoline nitrogen | Chemical structure |
Predicted Spectroscopic Data:
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The protons closest to the electron-withdrawing nitro group will be shifted downfield. The amino protons will likely appear as a broad singlet.
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¹³C NMR: The carbon atoms of the quinoline ring will resonate in the aromatic region (approx. 110-150 ppm). The carbon attached to the nitro group (C8) and the carbon attached to the amino group (C2) will show characteristic shifts.
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FT-IR: Key vibrational bands are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the N-O stretching of the nitro group (around 1520 and 1340 cm⁻¹), and C=C/C=N stretching of the quinoline ring.
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Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z = 189.17. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the quinoline ring.
Potential Biological Activities and Applications in Drug Discovery
The structural motifs within 8-Nitroquinolin-2-amine suggest several promising avenues for investigation in drug discovery.
Anticancer Potential
The quinoline scaffold is present in several anticancer drugs. Furthermore, nitroaromatic compounds are known to be selectively toxic to hypoxic tumor cells. It is hypothesized that 8-Nitroquinolin-2-amine could act as a bioreductive prodrug.
Figure 2: Hypothetical mechanism of action as a bioreductive anticancer agent.
This proposed mechanism suggests that under the hypoxic conditions characteristic of solid tumors, nitroreductase enzymes could reduce the nitro group of 8-Nitroquinolin-2-amine to a reactive nitro radical anion. This species could then lead to the generation of cytotoxic reactive nitrogen species, causing DNA damage and inducing apoptosis in cancer cells.
Antimicrobial and Antiprotozoal Activity
Quinoline derivatives have a long history as antimicrobial and antiprotozoal agents.[2] Nitroxoline (8-hydroxy-5-nitroquinoline) is an established urinary tract antiseptic.[3] The mechanism of action for many quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase or topoisomerase IV. It is plausible that 8-Nitroquinolin-2-amine could exhibit similar activity.
Furthermore, 8-nitroquinolin-2(1H)-ones have been investigated as antikinetoplastid molecules, suggesting that 8-Nitroquinolin-2-amine could be a valuable starting point for the development of new treatments for diseases like leishmaniasis and trypanosomiasis.[4]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 8-Nitroquinolin-2-amine is not widely available, the safety precautions for the closely related compound 8-nitroquinoline should be considered as a baseline.
GHS Hazard Classification (Inferred from 8-Nitroquinoline):
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Acute Toxicity, Oral (Category 4): Harmful if swallowed.
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Skin Corrosion/Irritation (Category 2): Causes skin irritation.
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Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
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Carcinogenicity (Category 2): Suspected of causing cancer.
Handling and Storage:
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Use in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Directions
8-Nitroquinolin-2-amine is a compound with significant untapped potential. Its unique combination of a privileged quinoline scaffold with electron-withdrawing and electron-donating functional groups makes it a highly attractive target for further investigation. While the current body of literature on this specific molecule is sparse, the wealth of data on related compounds provides a strong rationale for its exploration in several key therapeutic areas.
Future research should focus on:
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Development and optimization of a reliable synthetic route.
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Full physicochemical and spectroscopic characterization.
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In vitro screening for anticancer, antimicrobial, and antiprotozoal activities.
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Computational studies to predict its biological targets and reactivity.
As our understanding of this molecule and its derivatives grows, 8-Nitroquinolin-2-amine may prove to be a valuable addition to the arsenal of medicinal chemists and drug discovery professionals.
References
- Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. (2018).
- (PDF)
- CN102675201B - Method for preparing 2-methyl-8-aminoquinoline
- 8-Nitroquinoline 607-35-2 wiki.
- Method for preparing 2-methyl-8-aminoquinoline
- 2-Amino-8-quinolinol | C9H8N2O | CID 4653788 - PubChem.
- 2-Amino-8-quinolinol = 98.0 GC 70125-16-5 - Sigma-Aldrich.
- (PDF)
- Derivatives (halogen, nitro and amino)
- 2-Amino-8-hydroxyquinoline - Santa Cruz Biotechnology.
- Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study - PubMed. (2018).
- Synthesis and biological evaluation of novel 6-nitro-5-substituted aminoquinolines as local anesthetic and anti-arrhythmic agents: molecular modeling study - PubMed.
- Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC - NIH.
- Computational studies on nitramino derivatives of 1-amino-1,2-azaboriridine - RSC Publishing.
- An Extensive Review on Biological Interest of Quinoline and Its Analogues - ResearchG
- Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF - ResearchG
- A Comparative Guide to the Spectroscopic Properties of 2-(4-fluorophenyl)quinolin-7-amine: An Experimental and Theoretical Analy - Benchchem.
- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - MDPI.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI.
- 2-Aminoquinoline | C9H8N2 | CID 11379 - PubChem.
- Application Notes and Protocols: Spectroscopic Analysis of 8-(Morpholin-4-yl)-5-nitroquinoline - Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound [mdpi.com]
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